Thiophene-3-carboxamide

EGFR kinase inhibition anticancer N-substituted piperazine

Thiophene-3-carboxamide (CAS 51460-47-0) is a differentiated 3‑substituted heterocyclic scaffold, not interchangeable with the 2‑carboxamide regioisomer. It enables sub‑50 nM EGFR inhibition (42.3 nM IC50) and COX‑2 selectivity (SI 67.24, nearly double celecoxib). Procure the authentic 3‑carboxamide to maintain validated SAR benchmarks—minor substitution shifts alter potency by orders of magnitude. Recommended for JNK, VEGFR‑2, EGFR, FLT3, IKK‑2, antimycobacterial, and mitochondrial complex I inhibition programs.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
CAS No. 51460-47-0
Cat. No. B1338676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-3-carboxamide
CAS51460-47-0
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=CSC=C1C(=O)N
InChIInChI=1S/C5H5NOS/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7)
InChIKeyDAUYIKBTMNZABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-3-carboxamide (CAS 51460-47-0): Procurement-Relevant Overview of a Privileged Heterocyclic Scaffold in Kinase and Antitumor Drug Discovery


Thiophene-3-carboxamide (CAS: 51460-47-0), a five-membered sulfur-containing heterocycle with a carboxamide group at the 3-position, serves as a foundational scaffold in medicinal chemistry. Its molecular formula is C5H5NOS, with a molecular weight of 127.16 g/mol . Unlike the more common 2-carboxamide regioisomer, the 3-substitution pattern confers distinct electronic and steric properties that influence target binding. This core structure has been extensively derivatized to generate potent kinase inhibitors targeting JNK, VEGFR-2, EGFR, FLT3, IKK-2, and COX-2, as well as antitumor agents with in vivo efficacy in xenograft models [1]. The compound is typically procured as a pale yellow solid with a predicted boiling point of 313.5±15.0 °C at 760 Torr .

Why Thiophene-3-carboxamide (CAS 51460-47-0) Cannot Be Indiscriminately Substituted with Thiophene-2-carboxamide or Unoptimized Analogs


Direct substitution of thiophene-3-carboxamide with thiophene-2-carboxamide or generic thiophene derivatives is not scientifically justifiable due to regioisomer-dependent bioactivity differences and the extreme sensitivity of potency to specific substitution patterns. The position of the carboxamide group (3- versus 2-) fundamentally alters the geometry of key hydrogen-bonding interactions with target protein active sites, leading to divergent inhibitory profiles [1]. Furthermore, structure-activity relationship (SAR) studies across multiple target classes—including JNK, VEGFR-2, EGFR, and COX-2—reveal that minor modifications to the thiophene-3-carboxamide scaffold can shift IC50 values by orders of magnitude, from low nanomolar to micromolar ranges. Consequently, procurement decisions for SAR campaigns or lead optimization programs must be based on specific, quantified differentiation data rather than assumed scaffold equivalence. The evidence below provides the necessary comparative metrics to inform such decisions.

Thiophene-3-carboxamide (CAS 51460-47-0): Quantitative Differentiation Evidence for Scientific Procurement Decisions


EGFR Kinase Inhibition: Thiophene-3-carboxamide Selenide Derivative 18i Achieves 42.3 nM IC50, Enabling Low-Nanomolar Targeting of EGFR-Driven Cancers

The thiophene-3-carboxamide scaffold, when functionalized as an N-substituted piperazine-tethered selenide derivative (compound 18i), demonstrates potent EGFR kinase inhibition with an IC50 of 42.3 nM [1]. This represents a >2-fold improvement in EGFR inhibitory potency compared to the structurally related symmetrical trisubstituted thiophene-3-carboxamide selenide derivative 16e, which exhibits an EGFR IC50 of 94.44 ± 2.22 nM under comparable assay conditions [2]. The differentiation arises from the asymmetric piperazine tether in 18i, which optimizes binding interactions within the EGFR ATP-binding pocket. Notably, compound 18i also displays significant cytotoxicity against A549 lung cancer cells with an IC50 of 1.43 ± 0.08 μM [1].

EGFR kinase inhibition anticancer N-substituted piperazine

COX-2 Selective Inhibition: Thiophene-3-carboxamide Derivative VIIa Outperforms Celecoxib with 2-Fold Higher Selectivity Index (67.24 vs 33.8)

The 2-benzamido-5-ethyl–(4-fluorophenyl)thiophene-3-carboxamide derivative (compound VIIa) demonstrates superior COX-2 selectivity compared to the clinically approved COX-2 inhibitor celecoxib. Compound VIIa inhibits COX-2 with an IC50 of 0.29 μM and achieves a selectivity index (COX-1/COX-2) of 67.24 [1]. In direct comparison, celecoxib exhibits an IC50 of 0.42 μM and a selectivity index of only 33.8 under identical assay conditions [1]. Additionally, in an albumin denaturation assay measuring anti-inflammatory potential, compound VIIa achieved 93% inhibition with an IC50 of 0.54 μM, while celecoxib required 0.89 μM to achieve 94% inhibition [1].

COX-2 inhibition anti-inflammatory selectivity index

In Vivo Antitumor Efficacy: Thiophene-3-carboxamide Analog JCI-20679 Demonstrates Potent Xenograft Tumor Growth Inhibition Without Critical Toxicity

The thiophene-3-carboxamide analog JCI-20679 exhibits potent in vivo antitumor activity in mouse xenograft models without critical toxicity, a critical differentiation from many cytotoxic agents that show dose-limiting side effects [1][2]. The thiophene-3-carboxamide analog 3d effectively inhibited in vivo tumor growth against NCI-H23 lung cancer xenografts implanted in nude mice [2]. Mechanistically, JCI-20679 inhibits mitochondrial complex I, a mode of action distinct from conventional anticancer drugs, as confirmed by COMPARE analysis across a panel of 39 human cancer cell lines (JFCR39) [1]. Comparative SAR studies revealed that the thiophene-3-carboxamide analog strongly inhibited NCI-H23 growth in the xenograft mouse assay, whereas the corresponding thiophene-2-carboxamide analog showed measurably different in vivo activity, though quantitative tumor volume reduction data were not reported in the abstract [2].

in vivo antitumor xenograft model mitochondrial complex I

Antimycobacterial Activity: Thiophene-3-carboxamide Derivative 12f Demonstrates MIC of 3.70 μM Against M. tuberculosis, Outperforming Ethambutol (MIC 7.64 μM)

The hexahydrocycloocta[b]thiophene-3-carboxamide derivative 12f exhibits potent antimycobacterial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 3.70 μM [1]. In direct comparison, this derivative is more potent than first-line antitubercular agent ethambutol (MIC = 7.64 μM), ciprofloxacin (MIC = 9.41 μM), and the standard lead compound SID 92097880 (MIC = 9.15 μM) [1]. The 2.07-fold improvement in MIC relative to ethambutol demonstrates that specific functionalization of the thiophene-3-carboxamide core with a 4-phenoxybenzamido group yields measurable potency advantages over established clinical comparators.

antimycobacterial M. tuberculosis MIC

IKK-2 Selective Inhibition: TPCA-1 (5-(4-Fluorophenyl)-2-ureidothiophene-3-carboxamide) Achieves 17.9 nM IC50 with Demonstrated In Vivo Anti-Inflammatory Efficacy

The thiophene-3-carboxamide derivative TPCA-1 (5-(4-fluorophenyl)-2-ureidothiophene-3-carboxamide) is a potent and selective IκB kinase-2 (IKK-2) inhibitor with an IC50 of 17.9 nM . TPCA-1 exhibits selectivity over IKK-1, JNK, and p38 MAPK, and acts as an ATP-competitive, reversible inhibitor [1]. In vivo, prophylactic administration of TPCA-1 at 3, 10, or 20 mg/kg (i.p.) produced a dose-dependent reduction in the severity of murine collagen-induced arthritis [1]. The compound inhibits LPS-induced human monocyte production of TNF-α, IL-6, and IL-8 with IC50 values ranging from 170 to 320 nM [1].

IKK-2 inhibition NF-κB anti-inflammatory

Thiophene-3-carboxamide (CAS 51460-47-0): Evidence-Based Research and Industrial Application Scenarios


EGFR-Targeted Anticancer Lead Optimization: Benchmarking Against 42.3 nM EGFR IC50

Researchers engaged in EGFR kinase inhibitor development can utilize the thiophene-3-carboxamide scaffold as a validated starting point, with the N-substituted piperazine-tethered selenide derivative 18i providing a quantitative benchmark of 42.3 nM EGFR IC50 and 1.43 μM cytotoxicity against A549 cells [1]. This data enables direct potency comparisons when evaluating new derivatives against the 94.44 nM baseline established by the symmetrical derivative 16e [2]. Procurement of thiophene-3-carboxamide for SAR campaigns targeting EGFR-driven cancers (e.g., non-small cell lung cancer) is justified by the scaffold's demonstrated capacity for sub-50 nM target engagement.

Next-Generation COX-2 Selective Inhibitor Development with Improved Selectivity Index

The 2-benzamido-5-ethyl–(4-fluorophenyl)thiophene-3-carboxamide derivative VIIa establishes a selectivity index benchmark of 67.24—nearly double that of celecoxib (33.8)—making the thiophene-3-carboxamide scaffold particularly attractive for anti-inflammatory drug discovery programs seeking to minimize COX-1-related gastrointestinal toxicity [1]. Researchers procuring this scaffold for COX-2 inhibitor development should prioritize derivatives that maintain or improve upon the 0.29 μM COX-2 IC50 and 67.24 selectivity index metrics.

In Vivo Antitumor Efficacy Screening Using Mitochondrial Complex I Inhibition Mechanism

For oncology programs seeking novel mechanisms of action distinct from conventional kinase inhibitors or cytotoxic agents, the thiophene-3-carboxamide analog JCI-20679 offers a validated mitochondrial complex I inhibition profile with demonstrated in vivo xenograft efficacy and favorable tolerability [1][2]. The COMPARE analysis fingerprint confirms that this mechanism is unique among anticancer drugs in the JFCR39 database, supporting procurement of thiophene-3-carboxamide derivatives for phenotypic screening campaigns targeting oxidative phosphorylation-dependent cancers [1].

Antitubercular Drug Discovery: Scaffold with 2-Fold MIC Advantage Over Ethambutol

The hexahydrocycloocta[b]thiophene-3-carboxamide derivative 12f demonstrates an MIC of 3.70 μM against M. tuberculosis, representing a >2-fold potency improvement over first-line agent ethambutol (MIC 7.64 μM) [1]. This quantitative advantage positions the thiophene-3-carboxamide scaffold as a high-priority starting point for medicinal chemistry programs addressing drug-resistant tuberculosis, where new chemical entities with novel mechanisms are urgently required. Procurement for antimycobacterial SAR campaigns should focus on derivatives incorporating the 4-phenoxybenzamido pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.